molecular formula C18H13N5O3 B14906509 N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide

N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide

Cat. No.: B14906509
M. Wt: 347.3 g/mol
InChI Key: YRJWLNZJBQWCRX-UHFFFAOYSA-N
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Description

N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide (CAS 1841444-07-2) is a chemical compound of interest in medicinal chemistry and neuroscience research . This molecule features a complex structure combining pyrrolo[2,3-c]pyridine and isoquinoline ring systems, a structural motif that has been identified as a core template in the development of agents targeting neurodegenerative pathologies . Compounds based on the 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline scaffold have been extensively explored as positron emission tomography (PET) imaging agents for the quantification of neurofibrillary tangles (NFTs) . Neurofibrillary tangles, composed of aggregated tau protein, are a key pathological hallmark of Alzheimer's disease and other tauopathies, making them a critical target for diagnostic and therapeutic research . The specific functional groups on this compound, including the nitro and acetamide substituents, suggest its potential role as a key synthetic intermediate. Researchers may utilize it in the synthesis and development of novel ligands or as a precursor for radiolabeling efforts aimed at creating targeted imaging tools. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)acetamide

InChI

InChI=1S/C18H13N5O3/c1-11(24)21-18-14-8-17(20-9-13(14)2-3-15(18)23(25)26)22-7-5-12-4-6-19-10-16(12)22/h2-10H,1H3,(H,21,24)

InChI Key

YRJWLNZJBQWCRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-c]pyridine core.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of the Isoquinoline Ring: The isoquinoline ring is formed through cyclization reactions involving suitable precursors.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide, also known as Acetamide, N-[6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-5-isoquinolinyl]-, has the CAS number 1841444-07-2 . While specific applications of this particular compound are not extensively detailed in the provided search results, the broader context of related compounds offers insight into its potential uses.

Scientific Research Applications

The search results highlight the significance of related compounds in the study of neurodegenerative diseases, particularly Alzheimer's disease, using PET imaging .

MK-6240 Precursor MK-6240 Precursor, with its IUPAC name tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate, is related to the compound of interest due to the shared "pyrrolo[2,3-c]pyridin" and "nitro-isoquinolin" moieties . MK-6240 itself is a PET radiotracer used for in vivo imaging of neurofibrillary tangles (NFTs), which are implicated in Alzheimer's disease .

  • Tau PET Imaging: [<sup>18</sup>F]MK-6240 is used as a PET radiotracer for imaging neurofibrillary tangles in vivo . The precursor N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate is used in the synthesis of [<sup>18</sup>F]MK-6240 .
  • Preclinical Characterization: [<sup>18</sup>F]-MK-6240 has undergone preclinical evaluation to determine its affinity and selectivity for NFTs through in vitro binding studies using human brain tissue . Studies in monkeys have also been performed to assess the tracer's kinetics and distribution in the brain .
  • Automated Production: [<sup>18</sup>F]MK-6240 is a promising tau tracer .

3-Nitro-1H-pyrrolo[2,3-c]pyridine A related compound, 3-Nitro-1H-pyrrolo[2,3-c]pyridine, has the CAS number 23612-35-3 . A method for producing 3-nitro-1H-pyrrolo[3,2-c]pyridine is described involving reacting 1H-pyrrolo[3,2-c]pyridine with sulfuric acid and potassium nitrate at 0°C .

Carbamic acid, N-[6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-5-isoquinolinyl]-, 1,1-dimethylethyl ester This compound, with CAS No. 1841444-10-7, shares structural similarities with this compound .

Mechanism of Action

The mechanism of action of N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide and related compounds:

Compound Core Structure Substituents Biological Target/Application Research Context
This compound (1841444-07-2) Isoquinoline + pyrrolopyridine -NO₂ (C6), -NHCOCH₃ (C5) Not explicitly stated; likely explored for apoptosis modulation or kinase inhibition (inference) Research chemical (AiFChem) ; structural similarity to diagnostic agents
6-(18F)fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (florquinitau (18F)) Isoquinoline + pyrrolopyridine -18F (C6), -NH₂ (C5) Diagnostic imaging agent (e.g., tauopathies) WHO-recognized radiopharmaceutical
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Quinoline + pyrazolopyridine -CN (C8), morpholine-azetidine-polyheterocyclic chain (C6) TLR7-9 antagonist for systemic lupus erythematosus Patent by Hoffmann-La Roche (2023)
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide Pyrrolopyridine -NHCOCH₃ (C5) Not specified; scaffold used in kinase inhibitor development Commercial research compound (CymitQuimica)

Key Insights:

Structural Complexity vs. In contrast, the 18F-labeled analog prioritizes radiotracer utility for imaging . The TLR7-9 antagonist from Hoffmann-La Roche replaces the isoquinoline core with a quinoline system and incorporates a morpholine-azetidine chain, optimizing receptor binding specificity .

Therapeutic vs. Diagnostic Focus: Compounds like 1841444-07-2 and its analogs bridge therapeutic (apoptosis induction) and diagnostic (imaging) applications, whereas TLR7-9 antagonists are strictly therapeutic .

Synthetic Challenges :

  • The nitro group in 1841444-07-2 introduces stability concerns, necessitating inert storage conditions . Fluorinated analogs require specialized radiochemical synthesis, limiting their use to facilities with 18F-handling capabilities .

Biological Activity

N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide, known by its CAS number 1841444-07-2, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H13N5O3C_{18}H_{13}N_{5}O_{3}, with a molecular weight of 347.3 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

PropertyValue
CAS Number1841444-07-2
Molecular FormulaC18H13N5O3
Molecular Weight347.3 g/mol

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key kinases involved in cancer progression. For example, some derivatives exhibit inhibition of VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth, with IC50 values around 1.46 µM .
  • Neuroimaging Applications : The compound has been explored as a precursor for radioligands used in PET imaging for neurodegenerative diseases such as Alzheimer's. Specifically, derivatives like [18F]MK-6240 have been synthesized for imaging neurofibrillary tangles associated with tau pathology .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this class of compounds against various cancer cell lines:

  • In vitro Studies : Compounds derived from the isoquinoline framework have shown significant activity against human tumor cell lines such as HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma). For instance, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted on a series of pyrrolopyridine derivatives revealed that certain compounds exhibited remarkable inhibition against colorectal carcinoma cell lines. The most active compound showed an IC50 value of 0.36 µM against CDK2, highlighting its potential as an anticancer agent .

Case Study 2: Neuroimaging Efficacy

The synthesis and application of [18F]MK-6240 have been pivotal in advancing the understanding of tau pathology in Alzheimer's disease. This radiotracer has been utilized in numerous PET imaging studies to visualize neurofibrillary tangles in both animal models and human subjects, demonstrating its utility in clinical diagnostics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide, and how is purity validated?

  • Methodology : Multistep organic synthesis involving palladium-catalyzed cross-coupling reactions to assemble the pyrrolo[2,3-c]pyridine and isoquinoline scaffolds. Nitration and acetylation steps are optimized for regioselectivity. Purity is validated via high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the in vitro binding affinity and selectivity of this compound characterized for target engagement?

  • Methodology : Competitive binding assays using human brain tissues (e.g., Alzheimer’s disease postmortem samples) with radiolabeled ligands (e.g., ³H-Tau fibrils). Selectivity is assessed against off-target proteins (e.g., amyloid-β, monoamine oxidases) via autoradiography and saturation binding studies .

Q. What structural features contribute to its high binding potential for neurofibrillary tangles (NFTs)?

  • Key Features : The pyrrolo[2,3-c]pyridine core enhances π-π stacking with tau fibrils, while the nitro group at position 6 improves lipophilicity for blood-brain barrier penetration. The acetamide moiety reduces nonspecific binding in gray and white matter .

Advanced Research Questions

Q. How can researchers design kinetic models to quantify in vivo tracer retention and washout in PET imaging studies?

  • Methodology : Use compartmental modeling (e.g., two-tissue reversible model) with arterial input functions to estimate binding potential (BPND). Dynamic PET scans (0–150 min post-injection) are analyzed using software like PMOD or MIAKAT to derive regional time-activity curves .

Q. What experimental strategies address discrepancies in tracer uptake between preclinical models and human subjects?

  • Approach : Validate cross-species binding affinity using autoradiography in non-human primates (e.g., rhesus monkeys) and human NFT-positive tissues. Adjust dosing protocols to account for differences in metabolism and plasma protein binding .

Q. How do researchers optimize scan duration and radiation dosimetry for longitudinal clinical trials?

  • Methodology : Radiation dosimetry studies in healthy volunteers calculate effective doses (µSv/MBq) for critical organs. Scan duration is minimized to 90–120 min while maintaining sufficient signal-to-noise ratio, balancing patient comfort and data accuracy .

Q. What statistical frameworks are used to resolve conflicting data on off-target binding in aging vs. Alzheimer’s cohorts?

  • Framework : Multivariate regression analysis adjusts for covariates (e.g., age, apolipoprotein E status). Voxel-based morphometry (VBM) correlates PET signal with MRI-derived atrophy patterns to distinguish disease-specific tau deposition from age-related background .

Q. How is the compound’s stability in plasma and cerebrospinal fluid (CSF) validated for pharmacokinetic studies?

  • Methodology : Incubate the compound in human plasma/CSF at 37°C, followed by LC-MS/MS analysis at timed intervals. Stability criteria include <10% degradation over 2 hours. Metabolite identification is performed via high-resolution mass spectrometry (HRMS) .

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